1,3-Thiazinane-2-thiol

Description

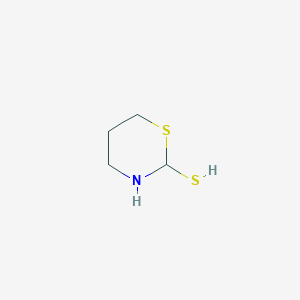

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazinane-2-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS2/c6-4-5-2-1-3-7-4/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNHRKCQTQIIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(SC1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Thiazinane 2 Thiol and Its Core Scaffolds

Strategies for Ring Closure and Cyclization Reactions

Ring-closure or cyclization reactions represent a fundamental approach to the synthesis of the 1,3-thiazinane-2-thiol scaffold. These methods typically involve the formation of the heterocyclic ring from a linear precursor through the strategic formation of carbon-sulfur and carbon-nitrogen bonds.

Base-Catalyzed Cyclization Approaches

Base-catalyzed cyclization is a common strategy for the synthesis of thiazinane derivatives. For instance, the reaction of β-oxonitriles, such as ethyl 2-cyanoacetate, with ethyl 3-mercaptopropanoate in the presence of a base like sodium ethoxide leads to the formation of ethyl (E)-4-oxo- ub.edumdpi.comthiazinan-2-ylidene)ethanoate. nih.gov This reaction proceeds through the cyclization of an intermediate, ethyl (Z)-3-amino-3-(2-ethoxycarbonylethylsulfanyl)propenoate. nih.gov Similarly, base-catalyzed conditions can facilitate the cyclization of secondary sulfonamides, derived from amino-halides or amino-alcohols, to form the sultam ring of 1,2-thiazinane-1,1-dioxide derivatives. nih.gov

Thiol-Isothiocyanate and Thiol-Halogen Cascade Reactions for Dihydrothiazinane Scaffolds

A novel and efficient method for constructing the 5,6-dihydro-4H-1,3-thiazine scaffold involves a thiol-involved cascade reaction. nih.gov This approach utilizes consecutive intermolecular thiol-isothiocyanate and intramolecular thiol-halogen "click" reactions. nih.gov The process begins with the nucleophilic addition of a thiol anion to an isothiocyanate, forming a dithiocarbamate (B8719985) intermediate. nih.gov This is followed by an intramolecular substitution reaction, where the thiol group displaces a halogen, leading to the formation of the dihydrothiazine ring. nih.gov This cascade reaction is advantageous due to its rapid completion, high reliability, and environmentally benign conditions, often utilizing a green solvent system like ethanol (B145695)/water. nih.gov

| Reactants | Catalyst/Base | Product | Yield | Reference |

| 3-chloropropyl isothiocyanate and various thiols | K2CO3 | 2-mercapto-5,6-dihydro-4H-1,3-thiazine derivatives | High | nih.gov |

Cyclization of Acyl Thioureas

The cyclization of acyl thioureas provides a versatile route to 2-imino-1,3-thiazinane-4-one derivatives. For example, the reaction of acryloyl chloride with thiourea (B124793) or N-substituted thioureas directly yields hydrochlorides of 3-substituted-1,3-thiazinane-4-ones without the isolation of the intermediate N-acryloylthioureas. mdpi.comnih.gov Thermal cyclization of methacryloyl thioureas has also been employed to synthesize 2-imino-1,3-thiazinane-4-ones with a substituent on the exocyclic nitrogen atom. nih.govsemanticscholar.org

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions have emerged as powerful tools in the synthesis of 1,3-thiazinane (B8806883) derivatives, offering advantages such as improved efficiency, reduced waste, and simplified procedures.

Reactions Involving Thiourea and Chalcones

The reaction between chalcones and thiourea is a well-established method for the synthesis of 1,3-thiazine derivatives. nih.govekb.eg Typically, this reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. pharmacophorejournal.com This approach allows for the construction of the thiazinane ring in a single step from readily available starting materials.

| Chalcone (B49325) Derivative | Reagent | Conditions | Product | Reference |

| 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one | Thiourea | Microwave irradiation | 6-(7-chloro-6-fluoro-1H-benzo-2-yl)-4-phenyl-6H-1,3-thiazine-2-amine | nih.gov |

| Benzaldehyde derivatives and acetophenone (B1666503) (to form chalcone in situ) | Thiourea | - | Thiazine (B8601807) derivatives | nih.gov |

| Starting Material | Reagents | Intermediate | Final Product | Overall Yield | Reference |

| 3-Amino-1-propanol | 1. Chlorosulfonic acid 2. Carbon disulfide, KOH | 3-Ammoniopropylsulfate | 1,3-Thiazinane-2-thione (B1272399) | 63% | ub.edu |

Green Chemistry-Inspired Synthetic Procedures (e.g., Microwave-Assisted Synthesis in Environmentally Benign Solvents)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,3-thiazine derivatives. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Microwave-assisted synthesis and the use of green solvents are prominent examples of these approaches. nih.gov

A notable green synthesis method involves a thiol-involved cascade reaction for the construction of the 5,6-dihydro-4H-1,3-thiazine scaffold. nih.govmdpi.com This reaction proceeds through consecutive intermolecular thiol-isothiocyanate and intramolecular thiol-halogen "click" reactions. nih.gov The process efficiently yields structurally diverse 2-mercapto dihydrothiazines from readily available thiols and 3-chloroisothiocyanate. nih.govmdpi.com A key feature of this methodology is the use of an environmentally benign solvent system, ethanol/water (EtOH/H₂O) in a 1:1 ratio, with potassium carbonate (K₂CO₃) as the base. nih.govmdpi.com

Microwave irradiation has been shown to be more efficient than conventional heating for this synthesis, leading to rapid reaction completion, high reliability, and easy purification under benign conditions. nih.govmdpi.com For instance, the reaction of 3-chloropropyl isothiocyanate with a thiol can be completed in approximately 5 minutes at 50°C under microwave irradiation (20 W). nih.gov This approach highlights several advantages, including operational simplicity, high yields, and a catalyst-free process. researchgate.net The use of microwave energy provides uniform heating, which can lead to faster and more efficient reactions compared to traditional methods that can require hours or days. researchgate.netamazonaws.com

The following table summarizes the conditions for the microwave-assisted green synthesis of a 2-(benzylthio)-5,6-dihydro-4H-1,3-thiazine derivative.

| Reactant 1 | Reactant 2 | Solvent | Base | Method | Time | Temp | Yield |

| 3-chloropropyl isothiocyanate | Benzylthiol | EtOH/H₂O (1:1) | K₂CO₃ | Microwave (20W) | 5 min | 50°C | 99% |

This table presents data on the green synthesis of a 1,3-thiazine derivative. nih.govmdpi.com

Synthesis of Related 1,3-Thiazine Derivatives

Preparation of 1,3-Thiazinane-2-thione

Several synthetic routes have been established for the preparation of 1,3-thiazinane-2-thione and its derivatives. One common method involves the reaction of primary amines with carbon disulfide. For example, allylamines can be transformed into cis-5,6-disubstituted-1,3-thiazinane-2-thione derivatives in high yields (82–94%) by reacting them with carbon disulfide in the presence of dimethylaminopyridine (DMAP). nih.gov

A four-component reaction has also been reported for the synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thione derivatives. researchgate.net This method involves the reaction of amines, carbon disulfide, arylglyoxals, and malononitrile (B47326) in aqueous ethanol at room temperature, offering a catalyst-free and high-yield (up to 85%) approach. researchgate.net

The table below details a specific conventional synthesis of the parent 1,3-thiazinane-2-thione.

| Starting Material | Reagents | Solvent | Conditions | Overall Yield |

| 3-Amino-1-propanol | 1. Chlorosulfonic acid2. Carbon disulfide, KOH | 1. Dichloromethane2. EtOH/H₂O (1:1) | Reflux, 1 hr | 63% |

This table outlines the synthesis of 1,3-thiazinane-2-thione from 3-amino-1-propanol. ub.edu

Synthesis of 2-Imino-1,3-thiazinane Derivatives

The synthesis of 2-imino-1,3-thiazinane derivatives can be achieved through various cyclization strategies. A chemoselective method for preparing ferrocene-containing 1,3-thiazinan-2-imines involves the reaction of 3-aryl-amino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate in an acidic medium. nih.gov This reaction proceeds via an in situ generated β-hydroxy thiourea intermediate, with ultrasound irradiation facilitating both the formation of the intermediate and the subsequent cyclization, leading to yields between 52% and 90%. nih.govsemanticscholar.org

Another significant route is based on the cyclization of acyl thioureas that contain an α,β-unsaturated acid fragment. nih.govsemanticscholar.org For instance, the reaction of acryloyl chloride with thiourea or N-substituted thioureas does not yield the expected N-acryloylthioureas but instead directly produces hydrochlorides of 3-substituted-1,3-thiazinane-4-ones. nih.govsemanticscholar.org Furthermore, 2-imino-1,3-thiazinane-4-ones with a substituent on the exocyclic nitrogen atom can be synthesized through the thermal cyclization of methacryloyl thioureas. nih.govsemanticscholar.org

The following table provides an overview of the ultrasound-assisted synthesis of ferrocenyl-substituted 2-imino-1,3-thiazinanes.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 3-Aryl-amino-1-ferrocenylpropan-1-ols | Phenyl isothiocyanate | Ultrasound irradiation, Acetic acid | 3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines | 52-90% |

This table summarizes the synthesis of 2-imino-1,3-thiazinane derivatives. nih.govsemanticscholar.org

Methodologies for 1,3-Thiazinane-4-one Derivatives

A diverse array of methods has been developed for the synthesis of the 1,3-thiazinane-4-one core structure. nih.gov One common approach is the reaction of α,β-unsaturated carboxylic esters with thioureas. nih.govsemanticscholar.org This reaction typically involves the isolation and subsequent cyclization of hydrochloride or sulfate (B86663) intermediates in the presence of a base like aqueous ammonia (B1221849) or sodium acetate. nih.gov In some cases, such as with maleic or fumaric acids, the hydrochlorides of 2-imino-thiazinans can be obtained in a one-pot synthesis. nih.govsemanticscholar.org

The reaction of β-propiolactone and its derivatives with thioureas provides another pathway to 6-unsubstituted 2-imino-1,3-thiazinane-4-ones. nih.gov Initially, an acid intermediate is isolated, which is then cyclized using acetic anhydride, sometimes mixed with pyridine, to yield the thiazinan-4-one product. nih.govsemanticscholar.org

Three-component reactions also offer an efficient route. For example, 2- and 2,3-substituted-1,3-thiazinan-4-ones can be synthesized from 3-mercaptopropionic acid, ammonia or primary amines, and aryl aldehydes. nih.govsemanticscholar.org

The table below summarizes various synthetic approaches to 1,3-thiazinane-4-one derivatives.

| Reactants | Reagents/Conditions | Product Type |

| Acryloyl chloride, N-substituted thioureas | Acetonitrile (B52724), 12h, r.t. then heat 100°C, 4-6h | 2-Imino-1,3-thiazinane-4-one |

| α,β-Unsaturated carboxylic esters, Thiourea | Isolation of salt, then cyclization with aq. ammonia or sodium acetate | 3-Unsubstituted 2-imino-1,3-thiazinan-4-ones |

| β-Propiolactone, Thiourea | 1. Water, 30°C2. Acetic anhydride/pyridine | 6-Unsubstituted 2-imino-1,3-thiazinane-4-one |

| Aldehydes, 2-Morpholinoethanamine, 3-Mercaptopropionic acid | Thermal or ultrasonication | Substituted 1,3-Thiazinan-4-ones |

This table presents a variety of methodologies for the synthesis of 1,3-thiazinane-4-one derivatives. nih.govsemanticscholar.org

Derivatization and Functionalization Strategies of 1,3 Thiazinane 2 Thiol

Modifications at the Exocyclic Sulfur (Thiol) Position

The exocyclic sulfur atom of 1,3-thiazinane-2-thiol is a soft nucleophile, making it a prime target for reactions with soft electrophiles. This reactivity is harnessed to create various sulfur-linked derivatives.

While functionalization at the nitrogen atom is common, direct S-alkylation and S-acylation provide a route to derivatives where the substituent is attached to the exocyclic sulfur. These reactions typically proceed by nucleophilic attack of the sulfur atom on an appropriate electrophile. The regioselectivity of the reaction (S- vs. N-alkylation) can be influenced by factors such as the nature of the electrophile and the reaction conditions. For instance, the reaction of thiosemicarbazide (B42300) derivatives with certain electrophiles can proceed via S-alkylation to form an intermediate that subsequently cyclizes. semanticscholar.org

Research into related heterocyclic systems, such as 2-mercaptopyrimidines, demonstrates that S-alkylation is a feasible and common derivatization pathway for thio-functionalized heterocycles. researchgate.net In the context of 1,3-thiazinane-2-thiol, these reactions would lead to the formation of 2-(alkylthio)- or 2-(acylthio)-5,6-dihydro-4H-1,3-thiazine derivatives.

Table 1: Representative S-Alkylation/Acylation Reactions No specific examples for 1,3-Thiazinane-2-thiol were found in the provided search results. The table is structured based on general principles of S-alkylation/acylation.

| Reactant | Reagent | Product Type |

|---|---|---|

| 1,3-Thiazinane-2-thiol | Alkyl Halide (R-X) | 2-(Alkylthio)-5,6-dihydro-4H-1,3-thiazine |

| 1,3-Thiazinane-2-thiol | Acyl Chloride (R-COCl) | 2-(Acylthio)-5,6-dihydro-4H-1,3-thiazine |

The nucleophilic character of the exocyclic sulfur can be exploited to construct molecules containing multiple thioether linkages. An example of this strategy is the synthesis of 1,2-bis(2-thiazoline-2-ylsulfanyl)ethane, a related thiazoline (B8809763) derivative. scielo.br This synthesis involves reacting an alcoholic solution of 2-thiazoline-2-thiol and potassium hydroxide (B78521) with 1,2-dibromoethane (B42909). scielo.br A similar strategy could be applied to 1,3-thiazinane-2-thiol to create dimeric structures linked by an alkyl chain, yielding multithioether derivatives with potential applications in coordination chemistry and materials science. scielo.br

Table 2: Synthesis of a Thiazoline-based Multithioether Derivative

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| 2-Thiazoline-2-thiol | 1,2-Dibromoethane | Potassium Hydroxide | 1,2-bis(2-Thiazoline-2-isulfanyl)ethane scielo.br |

Substitution and Functionalization on the Heterocyclic Ring Nitrogen Atom

The nitrogen atom of the 1,3-thiazinane (B8806883) ring is another key site for functionalization. As a harder nucleophile compared to the exocyclic sulfur, it readily reacts with hard electrophiles, particularly after deprotonation.

N-acylation of 1,3-thiazinane-2-thione (B1272399) is a well-established method for introducing carbonyl-containing substituents onto the ring nitrogen. This reaction typically involves treating the parent heterocycle with an acylating agent, such as an acyl chloride. For example, the acylation of 1,3-thiazinane-2-thione with 3,3-dimethylbutanoyl chloride can be achieved in high yield using dichloromethane (B109758) as a solvent. ub.edu This transformation is significant as N-acyl-1,3-thiazinane-2-thiones are valuable intermediates in asymmetric synthesis, where they can be used to generate chiral metal enolates for stereoselective alkylation reactions. ub.edu

In another example, cyclized 1,3-thiazine intermediates can be acylated with reagents like 2,2-dichloropropanoyl chloride to yield N-acylated products such as (Z)-2,2-dichloro-1-(2-propylidene-1,3-thiazinan-3-yl)butan-1-one. nih.govmdpi.com

Table 3: Examples of N-Acylation Reactions

| Reactant | Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Thiazinane-2-thione | 3,3-Dimethylbutanoyl chloride | Dichloromethane | 3-(3,3-Dimethylbutanoyl)-1,3-thiazinane-2-thione | 84% | ub.edu |

| 1,3-Thiazine intermediate | 2,2-Dichloropropanoyl chloride | Not specified | (Z)-1-(2-Benzylidene-1,3-thiazinan-3-yl)-2,2-dichloropropan-1-one | 90% | nih.govmdpi.com |

N-alkylation introduces alkyl groups to the ring nitrogen, significantly altering the steric and electronic properties of the heterocycle. The reaction of 1,3-thiazinane-2-thione with alkyl halides in the presence of a base is a common approach. For instance, reacting 1,3-thiazinane-2-thione with 1,2-dichloro-4-(1-chloroethyl)-benzene in acetonitrile (B52724) using sodium hydride as a base affords the N-substituted product, 3-[1-(3,4-dichlorophenyl)ethyl]-1,3-thiazinane-2-thione, in high yield. nih.gov The choice of base can be critical; potassium carbonate has also been used effectively in similar transformations. nih.govmdpi.com

Further functionalization at the nitrogen can be achieved through condensation reactions. The condensation of 1,3-thiazinane-2-thione with 1-(1-hydroxyalkyl)benzotriazoles in the presence of boron trifluoride yields 3-(1-benzotriazolylalkyl)thiazine-2-thiones. nih.govmdpi.com These intermediates can then undergo nucleophilic substitution, where the benzotriazolyl group is replaced by other functionalities, demonstrating a versatile pathway for more complex N-functionalization. nih.govmdpi.com

Table 4: N-Alkylation Reactions of 1,3-Thiazinane-2-thione

| Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1,2-Dichloro-4-(1-chloroethyl)-benzene | Sodium Hydride | Acetonitrile | 80 °C, 3 h | 3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazinane-2-thione | nih.govmdpi.com |

| 1-Chloro-4-(1-chloroethyl)benzene | K₂CO₃ | Acetonitrile | 160 °C, 8 h | 3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione | nih.govmdpi.com |

Regioselective Derivatization Approaches

The presence of two primary nucleophilic centers—the exocyclic sulfur and the ring nitrogen—in 1,3-thiazinane-2-thiol necessitates regioselective control during derivatization. The thione-thiol tautomerism is key to this reactivity. The choice of reaction conditions and the nature of the electrophile, guided by principles such as Hard and Soft Acids and Bases (HSAB) theory, can direct the functionalization to the desired atom.

N-Functionalization: The nitrogen atom is a 'hard' nucleophile. It is typically functionalized using 'hard' electrophiles, such as acyl chlorides or alkyl halides, often under basic conditions. The use of a strong base like sodium hydride (NaH) deprotonates the N-H bond, generating a more potent nucleophile that readily attacks the electrophile, leading to N-acylation or N-alkylation. nih.govmdpi.com

S-Functionalization: The exocyclic sulfur atom is a 'soft' nucleophile. It preferentially reacts with 'soft' electrophiles. While specific examples for S-alkylation of 1,3-thiazinane-2-thiol are less documented in the provided results compared to N-alkylation, reactions with soft electrophiles like 1,2-dibromoethane under specific conditions are expected to favor the formation of S-linked products, such as multithioethers. scielo.br

The synthesis of 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione via alkylation with 1,2-dichloro-4-(1-chloroethyl)benzene (B1345558) in the presence of NaH serves as a clear example of regioselective N-alkylation. The strong base ensures deprotonation of the nitrogen, which then acts as the primary nucleophile. By carefully selecting the base, solvent, and electrophile, chemists can achieve a high degree of regioselectivity, enabling the targeted synthesis of either N- or S-derivatized 1,3-thiazinane-2-thiol products.

Synthesis of Fused 1,3-Thiazine Systems (e.g., Benzothiazine Derivatives)

The fusion of a 1,3-thiazine ring with other carbocyclic or heterocyclic systems gives rise to a diverse class of polycyclic compounds with significant applications in medicinal and materials chemistry. These fused systems often exhibit unique stereochemical features and biological activities, making their synthesis an area of active research. The 1,3-thiazinane-2-thiol scaffold serves as a versatile precursor for constructing these complex architectures, typically through multi-step sequences involving the formation of the thiazinane ring followed by annulation reactions.

Strategies for synthesizing fused 1,3-thiazine systems generally involve the reaction of a suitable 1,3-thiazinane derivative with a bifunctional reagent, leading to intramolecular cyclization and the formation of a new ring. The specific nature of the fused system depends on the reactants and the reaction conditions employed.

Synthesis of Triazolo[3,4-b] rsc.orgresearchgate.netthiazine (B8601807) Derivatives

One important class of fused 1,3-thiazines is the triazolo[3,2-b]-1,3-thiazine system. A synthetic route to these compounds involves the reaction of 1,2,4-triazole-5-thiones with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov The reaction, typically carried out under reflux in a solvent like toluene, proceeds via an initial Michael addition followed by an intramolecular cyclization to yield the fused bicyclic product. This method provides a direct pathway to functionalized 7H-1,2,4-triazolo[3,2-b]-1,3-thiazine-7-ones. nih.gov

Another approach involves the reaction of S-alkenyl derivatives of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol with iodine. nih.gov This reaction proceeds regiospecifically to afford fused halogenated (1,2,4)triazolo(3,4-b)(1,3)thiazine compounds. nih.gov

Table 1: Synthesis of Fused Triazolo-Thiazine Derivatives

| Starting Materials | Reagents/Conditions | Fused Product | Reference |

|---|---|---|---|

| 1,2,4-Triazole-5-thiones, Dimethyl acetylenedicarboxylate (DMAD) | Toluene, Reflux | 5-Carbomethoxy-2-substituted-7H-1,2,4-triazolo[3,2-b]-1,3-thiazine-7-one derivatives | nih.gov |

Synthesis of Pyrimido[2,1-b] rsc.orgresearchgate.netthiazine Derivatives

The fusion of a pyrimidine (B1678525) ring to the 1,3-thiazine core results in pyrimido[2,1-b] rsc.orgresearchgate.netthiazine derivatives. A multi-component reaction strategy has been developed for the synthesis of these compounds. nih.gov The process is initiated by the combination of an isocyanide and a dialkyl acetylenedicarboxylate, which forms a reactive zwitterionic intermediate. This intermediate is then trapped by a thiouracil derivative, leading to the formation of a ketenimine. Subsequent intramolecular cyclization and rearrangement of the ketenimine furnish the desired pyrimido[2,1-b] rsc.orgresearchgate.netthiazine product in high yield. nih.gov

Another pathway involves the reaction of β-chlorovinyl aldehydes with an ambident nucleophile like hydrazine, which can be a key step in building more complex fused systems, including those related to pyrimido[4,5-b]quinolines that incorporate a thiazine-like moiety. researchgate.net

Table 2: Synthesis of Fused Pyrimido-Thiazine Derivatives

| Reaction Type | Key Reactants | Key Intermediates | Fused Product | Reference |

|---|

Synthesis of Benzothiazine Derivatives

While many reported syntheses focus on the 1,4-benzothiazine isomer, the fundamental principles of annulating a benzene (B151609) ring onto a thiazine core are instructive. Typically, these syntheses involve the reaction of a substituted aminothiophenol with a suitable dielectrophile. For instance, the condensation of 2-aminobenzenethiol with α-haloketones or α-haloesters is a common method for preparing 1,4-benzothiazines. cuestionesdefisioterapia.comopenmedicinalchemistryjournal.com Similarly, reaction with 1,3-dicarbonyl compounds in the presence of an oxidizing agent can yield fused benzothiazine systems. cuestionesdefisioterapia.comrsc.org In one such method, 2-aminobenzenethiol is first oxidized to its disulfide derivative, which then condenses with β-diketones or β-ketoesters to form 4H-1,4-benzothiazines. cuestionesdefisioterapia.com

The synthesis of 1,3-benzothiazine derivatives can be achieved through different precursors. For example, cyclization of N-acyl derivatives of β-aminothiols can lead to the formation of the 1,3-thiazine ring fused to an aromatic system.

Table 3: General Strategies for Benzothiazine Synthesis (Primarily 1,4-Isomer)

| Key Reactants | Reagents/Conditions | Fused Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzenethiol, Ethyl 2-chloroacetoacetate | Ethanol (B145695), Reflux | 1,4-Benzothiazine derivative | cuestionesdefisioterapia.comopenmedicinalchemistryjournal.com |

| 2-Aminobenzenethiol, 1,3-Dicarbonyl compounds | Hydrazine hydrate (B1144303) (catalyst), Solvent-free | 2,3-Disubstituted-1,4-benzothiazines | cuestionesdefisioterapia.com |

Synthesis of Other Fused and Bicyclic 1,3-Thiazine Systems

The versatility of 1,3-thiazine chemistry allows for the creation of various other fused ring systems. For example, bicyclic 1,3-thiazine derivatives have been synthesized and evaluated for potential biological activity. researchgate.net The synthesis of 4-hydroxy-substituted 5,6-dihydro-4H-1,3-thiazines demonstrates the introduction of functional groups that can serve as handles for further cyclization reactions to create more complex fused structures. researchgate.net

The reaction of 3-aryl-amino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate under acidic conditions, followed by cyclization, yields 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines. nih.govmdpi.com While not a fused system in itself, the ferrocenyl group represents a bulky and electronically active substituent that is directly incorporated into the heterocyclic ring, showcasing the synthetic flexibility of the thiazinane core. nih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations of 1,3 Thiazinane 2 Thiol

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of 1,3-thiazinane-2-thiol is dominated by the nucleophilic character of its sulfur and nitrogen atoms. The electron-rich nature of these heteroatoms makes them prone to attack by a wide range of electrophiles.

The 1,3-thiazinane-2-thiol molecule possesses two primary nucleophilic centers: the exocyclic sulfur atom (in the thiol tautomer) or the endocyclic nitrogen atom and the exocyclic sulfur atom (in the thione tautomer). The reactivity at these sites is influenced by the tautomeric equilibrium and the reaction conditions.

The nitrogen atom of the 1,3-thiazinane-2-thione (B1272399) acts as a potent nucleophile, readily participating in alkylation and acylation reactions. For instance, N-alkylation has been successfully achieved by reacting 1,3-thiazinane-2-thione with various electrophiles in the presence of a base. ub.edunih.gov Sodium hydride has been employed as a base for the reaction with 1,2-dichloro-4-(1-chloroethyl)-benzene, yielding the corresponding 3-substituted derivative. ub.edunih.gov Similarly, potassium carbonate has been used to facilitate the reaction with 1-chloro-4-(1-chloroethyl)benzene. ub.edunih.gov

The nucleophilicity of the nitrogen is further demonstrated in its reaction with 1-(1-hydroxyalkyl)benzotriazoles in the presence of boron trifluoride, leading to the formation of 3-(1-benzotriazolylalkyl)thiazine-2-thiones. ub.edunih.gov These products can then undergo subsequent nucleophilic substitution at the alkyl group, showcasing the versatility of this synthetic handle. ub.edunih.gov Acylation of the nitrogen atom is also a common transformation, readily achieved with acyl chlorides to produce N-acyl thiazinanethiones. researchgate.net

Table 1: Examples of Nucleophilic Reactions at the Nitrogen Center of 1,3-Thiazinane-2-thione

| Electrophile | Base/Catalyst | Product | Yield (%) |

| 1,2-dichloro-4-(1-chloroethyl)-benzene | NaH | 3-substituted 1,3-thiazinane-2-thione | - |

| 1-chloro-4-(1-chloroethyl)benzene | K2CO3 | 3-[1-(4-chlorophenyl)ethyl]-1,3-thiazinane-2-thione | - |

| 1-(1-hydroxyalkyl)benzotriazoles | BF3 | 3-(1-benzotriazolylalkyl)thiazine-2-thiones | - |

| Propanoyl chloride | - | N-Propanoyl-1,3-thiazinane-2-thione | up to 93% |

Investigations of Electrophilic Substitution Patterns

Investigations into the electrophilic substitution patterns on the 1,3-thiazinane-2-thiol ring are not extensively documented in the literature. The saturated nature of the thiazinane ring makes it generally unreactive towards classical electrophilic aromatic substitution reactions such as nitration or halogenation. The reactivity of the molecule is overwhelmingly dominated by the nucleophilic character of the heteroatoms.

Any potential electrophilic attack on the carbon skeleton would likely require harsh conditions and may lead to ring-opening or other side reactions. The electron-withdrawing nature of the adjacent sulfur and nitrogen atoms would further deactivate the ring carbons towards electrophilic attack. In contrast to aromatic systems where electrophilic substitution is a key reaction pathway, the chemistry of 1,3-thiazinane-2-thiol is primarily dictated by the nucleophilic reactions at the N and S centers and the chemistry of the thione/thiol functional group.

Tautomeric Equilibria and Their Role in Reactivity

A crucial aspect of the chemistry of 1,3-thiazinane-2-thiol is its existence as a mixture of tautomers. This equilibrium plays a significant role in its reactivity, as the different tautomers present distinct reactive sites.

1,3-Thiazinane-2-thiol exists in a tautomeric equilibrium with its thione form, tetrahydro-2H-1,3-thiazine-2-thione. This is a type of prototropic tautomerism involving the migration of a proton between the nitrogen and sulfur atoms.

The two primary tautomers are:

Thiol form: 5,6-Dihydro-4H-1,3-thiazine-2-thiol

Thione form: 1,3-Thiazinane-2-thione

The thiol form contains an endocyclic C=N double bond and an exocyclic thiol (-SH) group. The thione form, on the other hand, has a saturated heterocyclic ring and an exocyclic thione (C=S) group. The relative stability of these tautomers can be influenced by factors such as the solvent, temperature, and the physical state (solid or solution).

Experimental and theoretical studies on 1,3-thiazine systems have provided valuable insights into the tautomeric preferences. In a notable study involving a gold-catalyzed synthesis of 1,3-thiazine derivatives, it was observed that the tautomeric form depends on the physical state of the compound. sciepub.com X-ray diffraction studies of the crystalline compound revealed the presence of the 1,3-thiazinane (B8806883) (thione) isomer. sciepub.com However, in solution, NMR spectroscopy unambiguously indicated that the 5,6-dihydro-4H-1,3-thiazine (thiol-like imine) tautomer was the sole isomer present. sciepub.com

This finding highlights the subtle energy differences between the tautomers and how intermolecular forces in the crystal lattice can favor one form over the other. In the solid state, hydrogen bonding involving the N-H group of the thione form can contribute to its stabilization. sciepub.com

Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the relative stabilities of tautomers in related heterocyclic thiones. masterorganicchemistry.comresearchgate.netresearchgate.net These theoretical calculations can provide information on the geometries, energies, and spectroscopic properties of the different tautomers, complementing experimental data. For many heterocyclic thione-thiol systems, computational studies have shown that the thione form is generally the more stable tautomer in the gas phase. The preference in solution can then be influenced by solvent polarity, with polar solvents potentially stabilizing the more polar thione form. derpharmachemica.com

Intramolecular Cyclization and Rearrangement Mechanisms

The 1,3-thiazinane-2-thiol framework can be involved in or be the product of intramolecular cyclization and rearrangement reactions. These reactions are often key steps in the synthesis of more complex heterocyclic systems.

An example of intramolecular cyclization is the Selectfluor-mediated reaction of N-(2-(cyclohex-1-en-1-yl)ethyl)benzothioamide, which leads to the formation of a fluoro-substituted spiro-1,3-thiazine derivative. naturalspublishing.com This type of reaction demonstrates how a precursor containing a thioamide group can undergo ring closure to form the thiazine (B8601807) ring. Another important class of reactions is the intramolecular thiol-ene reaction, where a thiyl radical adds to an alkene within the same molecule to form a sulfur-containing heterocycle. semanticscholar.org

Rearrangement mechanisms involving the 1,3-thiazinane ring have also been observed. For instance, the proposed mechanism for the formation of certain 1,3-thiazinane-2,4-diones from 3-halopropanoyl isothiocyanates involves an initial intramolecular substitution to form an S-alkylated intermediate, which then undergoes a ring-opening and subsequent recyclization. ub.edunih.gov This demonstrates the dynamic nature of the thiazinane ring under certain reaction conditions. Furthermore, the treatment of some 1,2-thiazinane derivatives with acid has been shown to induce a ring-opening of a fused aziridine ring to form a six-membered 1,2-thiazinane product, showcasing another type of rearrangement in related thiazine systems.

Thiazine Ring Formation Mechanisms

The synthesis of the 1,3-thiazinane ring, the core structure of 1,3-thiazinane-2-thiol, can be achieved through various mechanistic pathways. These routes often involve the formation of key carbon-sulfur and carbon-nitrogen bonds to construct the six-membered heterocycle.

One of the primary methods for forming the 1,3-thiazinane ring is through the cyclization of N-substituted thioureas . For instance, the reaction of 3-aryl-amino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate in an acidic medium generates β-hydroxy thiourea (B124793) intermediates in situ. Subsequent acid-catalyzed cyclization, involving the elimination of a water molecule, yields 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines researchgate.netacs.org. A plausible mechanism for this type of reaction involves the nucleophilic attack of the amine on the isothiocyanate, followed by an intramolecular reaction of the thione group to form the heterocyclic ring researchgate.netacs.org.

Another significant route is the reaction of thiourea with α,β-unsaturated carbonyl compounds or their precursors . For example, the condensation of thiourea with chalcones (1,3-diaryl-2-propen-1-ones) in an alkaline medium is a common method for synthesizing 1,3-thiazine derivatives nih.gov. Similarly, the reaction of thioureas with α,β-unsaturated carboxylic esters leads to the formation of 2-imino-1,3-thiazinan-4-ones acs.orgnih.gov. The mechanism involves the initial Michael addition of the sulfur or nitrogen of thiourea to the β-carbon of the unsaturated system, followed by an intramolecular condensation to close the ring.

Furthermore, intramolecular cyclization of appropriately functionalized open-chain precursors is a direct approach to the thiazinane ring. A gold-catalyzed intramolecular nucleophilic attack of a sulfur atom from a thiourea moiety onto a triple bond has been reported to form 1,3-thiazine derivatives in excellent yields pharmacophorejournal.comwikipedia.orgmdpi.com. The proposed mechanism involves the coordination of the thiourea to the gold catalyst, which activates the alkyne for the cyclization step, followed by protodeauration to release the product and regenerate the catalyst pharmacophorejournal.comwikipedia.orgmdpi.com.

The following table summarizes some of the key mechanistic approaches to the formation of the 1,3-thiazine ring system.

| Reaction Type | Reactants | Key Mechanistic Steps | Resulting Structure |

| Intramolecular Cyclization | N-(but-3-yn-1-yl)thioureas | Gold-catalyzed activation of alkyne, intramolecular nucleophilic attack of sulfur, protodeauration. | 1,3-Thiazine derivatives |

| Condensation | Thiourea and Chalcones | Michael addition of thiourea to the α,β-unsaturated system, intramolecular condensation. | Substituted 1,3-Thiazines |

| Cyclization of Acyl Thioureas | Methacryloyl thioureas | Thermal cyclization. | 2-Imino-1,3-thiazinan-4-ones |

| Reaction with β-propiolactone | Thioureas and β-propiolactone | Ring-opening of the lactone by thiourea, followed by cyclization. | 2-Imino-1,3-thiazinan-4-ones |

Transcyclization and Rearrangements in Thiazine-Related Conjugates

The 1,3-thiazine ring system and its derivatives are known to undergo various rearrangement and transcyclization reactions, leading to the formation of other heterocyclic structures. A notable example is the Dimroth rearrangement , a well-documented isomerization of N-heterocycles. In the context of thiazines, substituted 2-amino-6H-1,3-thiazines can rearrange into 3,4-dihydropyrimidine-2-thiones rsc.orgsciepub.commdpi.com. This thermal rearrangement is believed to proceed through a zwitterionic intermediate formed by the cleavage of the C-N bond within the thiazine ring, followed by rotation and recyclization to form the thermodynamically more stable pyrimidine (B1678525) ring rsc.org.

Another form of structural reorganization is ring-chain tautomerism . In certain substituted 1,3-thiazine derivatives, an equilibrium can exist between the cyclic 1,3-thiazinane form and an open-chain isomer. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. For instance, a gold-catalyzed synthesis yielded 1,3-thiazine derivatives that exist as the cyclic 1,3-thiazinane tautomer in the crystalline solid state, while in solution, the exocyclic imine tautomer, a 1,3-thiazine, is the sole isomer observed acs.orgpharmacophorejournal.comwikipedia.org. This phenomenon highlights the subtle energetic balance between the two forms.

Rearrangements can also be induced to form fused heterocyclic systems. For example, pyrimido[2,1-b] rsc.orgsciepub.comthiazine derivatives can be synthesized from a zwitterionic intermediate formed by the reaction of an isocyanide and a dialkyl acetylenedicarboxylate (B1228247). This intermediate reacts with thiouracil to form a ketenimine, which then undergoes cyclization and rearrangement to yield the final fused product nih.gov.

The table below outlines some of the documented rearrangements and transcyclizations involving the 1,3-thiazine core.

| Rearrangement Type | Starting Material | Product | Key Features of Mechanism |

| Dimroth Rearrangement | 2-Amino-6H-1,3-thiazines | 3,4-Dihydropyrimidine-2-thiones | Ring-opening to a zwitterionic intermediate followed by recyclization. |

| Ring-Chain Tautomerism | Substituted 1,3-thiazinanes | Open-chain imine tautomers | Equilibrium between cyclic and open-chain forms, influenced by physical state and solvent. |

| Rearrangement to Fused Systems | Ketenimine intermediate (from isocyanide, dialkyl acetylenedicarboxylate, and thiouracil) | Pyrimido[2,1-b] rsc.orgsciepub.comthiazine derivatives | Intramolecular cyclization and rearrangement of the ketenimine. |

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibria of reactions involving 1,3-thiazinane-2-thiol are governed by kinetic and thermodynamic principles. While specific kinetic data for the formation of 1,3-thiazinane-2-thiol itself are not extensively documented, studies on related thiazine derivatives provide insight into the factors influencing their reactivity and stability.

Reaction Kinetics: The rate of thiazine ring formation is dependent on several factors, including the nature of the reactants, the catalyst used, and the reaction conditions. For instance, in the gold-catalyzed synthesis of 1,3-thiazines, the reaction time is significantly influenced by the electronic nature of the substituents on the thiourea precursor. Thioureas with electron-withdrawing groups on the aromatic ring tend to react faster than those with electron-donating groups wikipedia.orgmdpi.com. This suggests that the nucleophilicity of the sulfur atom plays a crucial role in the rate-determining step of the cyclization. Microwave-assisted synthesis has also been shown to significantly shorten reaction times in the preparation of thiazine derivatives, indicating a high activation energy barrier that can be overcome with thermal energy nih.govmdpi.com.

The thermodynamic aspects of phase transitions have also been investigated for some thiazine derivatives. For example, the sublimation thermodynamics of spiro-derivatives of 1,3-thiazine have been studied by measuring the temperature dependence of their vapor pressure, providing data on the enthalpy of sublimation semanticscholar.org. In the study of the Dimroth rearrangement, differential scanning calorimetry has been used to analyze the thermal behavior of the rearranging thiazines, providing information on the transition enthalpy of the process mdpi.com.

The following table presents a summary of thermodynamic and kinetic parameters for some thiazine derivatives, as determined by theoretical calculations.

| Compound/Derivative Series | Parameter | Value/Observation | Method of Determination |

| Thiazine Derivative Thz3 | HOMO-LUMO Energy Gap (ΔE) | 5.915 eV (Largest in the series) | Density Functional Theory (DFT) |

| Thiazine Derivative Thz1 | HOMO-LUMO Energy Gap (ΔE) | 4.881 eV (Smallest in the series) | Density Functional Theory (DFT) |

| Thiazine Derivative Series | Electrophilicity Index (ω) | Thz3 has the lowest value | Density Functional Theory (DFT) |

| Thiazine Derivative Series | Chemical Hardness (η) | Thz3 has the highest value | Density Functional Theory (DFT) |

Data sourced from a theoretical study on a series of thiazine derivatives, where higher ΔE and η, and lower ω indicate greater stability and lower reactivity. sciepub.com

Advanced Spectroscopic and Crystallographic Characterization Techniques for 1,3 Thiazinane 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 1,3-Thiazinane-2-thiol. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete picture of the molecule's atomic arrangement can be constructed.

Proton (¹H) NMR Methodology for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. For 1,3-Thiazinane-2-thiol, the ¹H NMR spectrum reveals distinct signals for the protons on the saturated heterocyclic ring and the N-H proton.

Detailed analysis of a ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows a broad singlet for the N-H proton at approximately 8.75 ppm. The protons on the thiazinane ring appear as multiplets and triplets in the upfield region. Specifically, the two protons on the carbon adjacent to the sulfur atom (C6) resonate as a triplet at around 3.00 ppm with a coupling constant (J) of 6.0 Hz. The two protons on the carbon adjacent to the nitrogen atom (C4) appear as a triplet at approximately 3.48 ppm with a J value of 5.6 Hz. The central methylene (B1212753) protons (C5) are observed as a multiplet between 2.13 and 2.23 ppm researchgate.net.

These chemical shifts and coupling patterns are crucial for confirming the cyclic structure and the substitution pattern of the 1,3-thiazinane (B8806883) ring. The integration of these signals further confirms the number of protons in each unique chemical environment.

Interactive Data Table: ¹H NMR Spectral Data for 1,3-Thiazinane-2-thiol in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 (CH₂) | 2.13–2.23 | m | - |

| H6 (CH₂) | 3.00 | t | 6.0 |

| H4 (CH₂) | 3.48 | t | 5.6 |

| H3 (NH) | 8.75 | br s | - |

Carbon-13 (¹³C) NMR Methodology for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the carbon skeleton of a molecule. In the case of 1,3-Thiazinane-2-thiol, the ¹³C NMR spectrum provides unambiguous evidence for the four distinct carbon environments within the molecule.

A representative ¹³C NMR spectrum in CDCl₃ at 100.6 MHz displays a characteristic downfield signal for the thiocarbonyl carbon (C=S) at approximately 201.7 ppm researchgate.net. This significant deshielding is a hallmark of carbons double-bonded to sulfur. The aliphatic carbons of the ring are observed at higher field. The carbon atom situated between the two heteroatoms (C4) resonates at around 43.1 ppm, while the carbon adjacent to the sulfur atom (C6) appears at 27.6 ppm. The central carbon of the propyl chain (C5) is found at the highest field, around 20.9 ppm researchgate.net. In a different solvent, DMSO-d₆, slight variations in chemical shifts are observed, with the C=S carbon appearing at 189.6 ppm researchgate.net.

Interactive Data Table: ¹³C NMR Spectral Data for 1,3-Thiazinane-2-thiol

| Carbon Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in DMSO-d₆ |

| C5 | 20.9 | 22.3 |

| C6 | 27.6 | 28.0 |

| C4 | 43.1 | 43.6 |

| C2 (C=S) | 201.7 | 189.6 |

Two-Dimensional (2D) NMR Techniques (e.g., DEPT, HMQC, HMBC, COSY) for Connectivity Determination

While ¹H and ¹³C NMR provide information about the chemical environments of individual atoms, 2D NMR techniques are essential for establishing the connectivity between them.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. For 1,3-Thiazinane-2-thiol, a DEPT-135 experiment would show positive signals for any CH groups and negative signals for the CH₂ groups at C4, C5, and C6, while quaternary carbons like C2 (C=S) would be absent.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. In the COSY spectrum of 1,3-Thiazinane-2-thiol, cross-peaks would be expected between the protons on C4 and C5, and between the protons on C5 and C6, confirming their adjacent positions in the ring structure.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. For 1,3-Thiazinane-2-thiol, the HMQC or HSQC spectrum would show correlations between the proton signal at ~3.48 ppm and the carbon signal at ~43.1 ppm (C4), the proton signal at ~2.18 ppm and the carbon signal at ~20.9 ppm (C5), and the proton signal at ~3.00 ppm and the carbon signal at ~27.6 ppm (C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. In the HMBC spectrum of 1,3-Thiazinane-2-thiol, key correlations would be observed. For instance, the protons on C4 (~3.48 ppm) would show a correlation to the thiocarbonyl carbon C2 (~201.7 ppm), establishing the N-CH₂-C=S connectivity. Similarly, the N-H proton (~8.75 ppm) would also be expected to show a correlation to C2 and C4. The protons on C6 (~3.00 ppm) would likely show a correlation to C5 and C4, further confirming the ring structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Ionization Techniques for Molecular Weight Confirmation (e.g., EI-MS, ESI-MS)

To analyze 1,3-Thiazinane-2-thiol by mass spectrometry, the molecule must first be ionized. "Soft" ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred for determining the molecular weight of organic molecules as they typically produce the protonated molecule [M+H]⁺ with minimal fragmentation researchgate.net. For 1,3-Thiazinane-2-thiol (molecular formula C₄H₇NS₂), the expected monoisotopic mass is approximately 133.00 u. Therefore, in an ESI-MS spectrum, a prominent peak at an m/z of approximately 134.01 would confirm the molecular weight of the compound.

Electron Ionization (EI) is a "harder" ionization technique that imparts more energy to the molecule, often leading to extensive fragmentation and a less abundant or absent molecular ion peak (M⁺·) chemguide.co.uk. However, the resulting fragmentation pattern is highly reproducible and provides valuable structural information.

Fragmentation Pathway Analysis for Structural Information (e.g., MS/MS, MS³)

The fragmentation of the molecular ion of 1,3-Thiazinane-2-thiol upon EI or in tandem MS (MS/MS) experiments can provide significant structural details. The fragmentation pathways of cyclic thioureas and related heterocyclic compounds often involve characteristic losses of small neutral molecules and ring-opening reactions.

A plausible fragmentation pathway for 1,3-Thiazinane-2-thiol would likely initiate with the molecular ion at m/z 133. Common fragmentation processes for related pyrimidinethiones include the loss of small functional groups followed by the decomposition of the heterocyclic ring sapub.orgresearchgate.net. A key fragmentation could involve the retro-Diels-Alder reaction, leading to the cleavage of the thiazinane ring. Another probable fragmentation is the loss of a sulfhydryl radical (·SH), or the elimination of thioformaldehyde (B1214467) (CH₂S).

Further fragmentation could involve the loss of ethylene (B1197577) (C₂H₄) from the propyl chain. Tandem MS (MS/MS) experiments, where a specific precursor ion is selected and further fragmented, would be instrumental in confirming these proposed pathways and establishing the connectivity of the fragments.

Interactive Data Table: Plausible Mass Spectrometric Fragments of 1,3-Thiazinane-2-thiol

| m/z | Possible Fragment Ion | Plausible Neutral Loss |

| 133 | [C₄H₇NS₂]⁺· | - |

| 100 | [C₃H₆NS]⁺ | ·SH |

| 87 | [C₂H₅NS₂]⁺ | C₂H₂ |

| 74 | [C₂H₄NS]⁺ | C₂H₃S |

| 60 | [CH₂NS]⁺ | C₃H₅S |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 1,3-thiazinane-2-thiol and its derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with high precision, HRMS allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass.

This technique has been successfully employed to confirm the identity of various synthesized 1,3-thiazinane derivatives. For instance, in the synthesis of N-propanoyl-1,3-thiazinane-2-thione, HRMS analysis using positive electrospray ionization (+ESI) yielded a measured m/z of 190.0354 for the [M+H]⁺ ion, which is in excellent agreement with the calculated value of 190.0355 for the formula C₇H₁₂NOS₂. ub.edu Similarly, the precursor 3-ammoniopropylsulfate was confirmed with a found m/z of 156.0322, closely matching the calculated value of 156.0325 for C₃H₁₀NO₄S [M+H]⁺. ub.edu

The application of HRMS extends to a variety of substituted 1,3-thiazinane-2-thiol derivatives, providing crucial evidence for their successful synthesis.

Interactive Table: HRMS Data for 1,3-Thiazinane-2-thiol Derivatives

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 2-((4-fluorobenzyl)thio)-5,6-dihydro-4H-1,3-thiazine | C₁₁H₁₃FNS₂ | 242.0468 | 242.0466 nih.gov |

| 2-((4-chlorobenzyl)thio)-5,6-dihydro-4H-1,3-thiazine | C₁₁H₁₃ClNS₂ | 258.0172 | 258.0170 nih.gov |

| 2-(isopropylthio)-5,6-dihydro-4H-1,3-thiazine | C₇H₁₄NS₂ | 176.0562 | 176.0561 nih.gov |

| 2-(thiophen-2-ylthio)-5,6-dihydro-4H-1,3-thiazine | C₈H₁₁NS₃ | 215.9970 | 215.9969 nih.gov |

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the absolute structure of molecules. This method has been utilized to confirm the molecular structure of various heterocyclic compounds, including derivatives of 1,3,4-thiadiazole, which share some structural motifs with 1,3-thiazinanes. mdpi.com For instance, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one was unambiguously determined, providing conclusive evidence of its regiochemistry and stereochemistry. mdpi.com The Cambridge Structural Database (CSD) contains crystallographic data for 1,3-thiazinane-2-thione (B1272399), with CCDC number 279990, which can be used to visualize its three-dimensional structure. nih.gov

The application of this technique to derivatives of 1,3-thiazinane-2-thiol provides unequivocal proof of their molecular connectivity and stereochemistry, which is crucial for understanding their chemical reactivity and biological activity. For example, the structure of 2H-1,3-thiazin-2-one has been confirmed through X-ray crystallographic analysis. researchgate.net

Beyond determining the molecular structure, X-ray crystallography provides valuable insights into the conformational preferences and intermolecular interactions of molecules in the solid state. The crystal packing is influenced by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

In the solid state, the conformation of the 1,3-thiazinane ring can be determined, revealing whether it adopts a chair, boat, or twist-boat conformation. For related 1,4-thiazine S,S-dioxide derivatives, X-ray studies have shown both boat and half-chair conformations, which are influenced by intermolecular N-H···O=S hydrogen bonding that leads to the formation of molecular chains. mdpi.com The study of these interactions is critical for understanding the physical properties of the material, such as melting point and solubility.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and providing information about molecular structure and bonding.

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in organic molecules. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of chemical bonds.

For 1,3-thiazinane-2-thiol and its derivatives, key characteristic IR absorption bands include:

N-H Stretch: A band in the region of 3100-3360 cm⁻¹ is indicative of the N-H stretching vibration. mdpi.com

C=S Stretch (Thione): A strong absorption band typically observed between 1250-1270 cm⁻¹ is characteristic of the C=S group in the thione tautomer. mdpi.com

S-H Stretch (Thiol): The S-H stretching vibration of the thiol tautomer appears as a weak band around 2550 cm⁻¹. rsc.org Its low intensity can sometimes make it difficult to observe. rsc.org

C-N Stretch: The C-N stretching vibration is also present in the fingerprint region of the spectrum.

In a study of N-propanoyl-1,3-thiazinane-2-thione, characteristic IR peaks were observed at 1700 cm⁻¹ (C=O), and in the regions of 2975-2877 cm⁻¹ (C-H stretches), and 1469-919 cm⁻¹ (fingerprint region). ub.edu

Interactive Table: Characteristic IR Frequencies for 1,3-Thiazinane-2-thiol and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretch | 3100-3360 | mdpi.com |

| C=S (Thione) | Stretch | 1250-1270 | mdpi.com |

| S-H (Thiol) | Stretch | ~2550 | rsc.org |

| C=O (Acyl derivative) | Stretch | ~1700 | ub.edu |

| C-H | Stretch | 2850-3000 | ub.edu |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for detecting vibrations of non-polar or weakly polar bonds, which may be weak or absent in the IR spectrum.

Key applications of Raman spectroscopy for 1,3-thiazinane-2-thiol and its derivatives include:

C-S Stretching: The C-S stretching vibration typically appears in the Raman spectrum between 650-700 cm⁻¹, a region with minimal interference from other functional groups. rsc.org

S-H Bending: The C-S-H bending mode (βCSH) is observed around 850-900 cm⁻¹. rsc.org A notable application is the use of H/D isotope exchange, where dissolving the thiol in a deuterated solvent like D₂O causes a significant shift of the βCSH band to around 600-630 cm⁻¹, providing a convenient method for detecting the thiol functional group. rsc.orgrsc.org

Thiol-Thione Tautomerism: Raman spectroscopy can be used to study the thiol-thione tautomeric equilibrium in solution and in the solid state by observing the characteristic bands for both forms.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of 1,3-thiazinane-2-thiol and its derivatives, aiding in structural elucidation and the study of intermolecular interactions.

Computational and Theoretical Chemistry Studies of 1,3 Thiazinane 2 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1,3-thiazinane-2-thiol to predict a variety of chemical properties with high accuracy.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (or band gap), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. researchgate.net For 1,3-thiazine derivatives, DFT calculations are used to determine these energy levels and map the electron density distribution of the frontier orbitals. This analysis reveals the regions of the molecule most likely to participate in nucleophilic (HOMO-rich) and electrophilic (LUMO-rich) attacks.

Table 1: Illustrative Frontier Orbital Energies and Properties for 1,3-Thiazine Derivatives

This table presents typical values for related 1,3-thiazine compounds as found in computational literature to illustrate the concepts.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.8 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Band Gap (ΔE) | 4.0 to 5.5 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

From the HOMO and LUMO energies obtained via DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of 1,3-thiazinane-2-thiol. researchgate.net

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, hardness measures the resistance of a molecule to change its electron configuration. Molecules with a large band gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): This is the negative of the chemical potential and indicates the ability of the molecule to attract electrons.

Chemical Potential (μ): Calculated as the average of the HOMO and LUMO energies, it describes the escaping tendency of electrons from a system.

Fukui Functions (f(r)): These functions provide more detailed, atom-specific information about reactivity. They identify which atoms within the molecule are most susceptible to nucleophilic attack (where f+(r) is largest), electrophilic attack (where f-(r) is largest), or radical attack.

These descriptors are invaluable for predicting how the molecule will interact with other reagents. researchgate.net

Table 2: Key Reactivity Descriptors Derived from DFT Calculations

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. High hardness correlates with high stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. Governs the direction of charge transfer between molecules. |

| Electronegativity (χ) | -μ | Overall electron-attracting power of the molecule. |

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the high-energy transition states that connect them. For the synthesis of 1,3-thiazinane-2-thiones, computational studies can validate proposed mechanisms, such as the multicomponent reaction of in situ-generated 1-azadienes with carbon disulfide. mdpi.com Theoretical models can differentiate between a concerted hetero Diels-Alder pathway and a stepwise mechanism involving a stabilized intermediate by calculating the activation energies for each path. mdpi.com Similarly, the mechanism for the formation of related 2-imino-1,3-thiazinane derivatives has been explored, involving the cyclization of thiourea (B124793) intermediates. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The 1,3-thiazinane (B8806883) ring is a saturated six-membered heterocycle and, like cyclohexane, is expected to adopt a non-planar chair conformation to minimize steric and torsional strain. Computational methods can predict the most stable three-dimensional structure. The PubChem database contains a computed 3D conformer for 1,3-thiazinane-2-thione (B1272399), consistent with a chair-like geometry. nih.gov

While static calculations can identify energy-minimized conformers, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. MD simulations model the movements of atoms and can reveal conformational changes, flexibility, and interactions with solvent molecules, offering a more complete picture of the molecule's behavior in a realistic environment.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is vital for interpreting experimental results and confirming molecular structures.

NMR Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a reliable way to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These calculated shifts can be compared with experimental data to assign signals and verify the structure.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration (e.g., N-H stretch, C=S stretch). This helps in the assignment of peaks in experimental IR spectra.

Table 3: Experimental Spectroscopic Data for N-Propanoyl-1,3-thiazinane-2-thione researchgate.net

| Spectroscopy Type | Key Peaks / Shifts |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.91-3.95 (m, 2H), 3.09 (q, 2H), 3.04 (t, 2H), 2.19-2.30 (m, 2H), 1.22 (t, 3H) |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ (ppm): 190.1 (C=S), 174.5 (C=O), 46.1, 32.7, 32.1, 22.9, 10.1 |

| IR (film) | ν (cm⁻¹): 1700 (C=O stretch), 1198, 1166 (C=S related vibrations) |

Intermolecular Interactions and Hydrogen Bonding Networks Analysis

The 1,3-thiazinane-2-thiol molecule possesses functional groups capable of participating in hydrogen bonding, which significantly influences its physical properties and interactions with other molecules. The N-H group can act as a hydrogen bond donor. The thione group (C=S) and the ring nitrogen atom are potential hydrogen bond acceptors. Although the sulfur atom is less electronegative than oxygen, it can still participate as a weak hydrogen bond acceptor. Theoretical studies can model these interactions, calculating their geometries and binding energies to understand the formation and stability of hydrogen-bonded dimers or networks in the solid state or in solution.

Applications of 1,3 Thiazinane 2 Thiol and Its Derivatives in Organic and Materials Chemistry

Role as Building Blocks in Multistep Organic Synthesis

1,3-Thiazinane-2-thione (B1272399) serves as a valuable scaffold for the synthesis of more complex molecules. Its chemical structure allows for modifications at various positions, making it a versatile starting material in multistep synthetic sequences. The synthesis of 1,3-thiazinane-2-thione itself can be achieved from 3-amino-1-propanol, which is first converted to 3-ammoniopropylsulfate and then reacted with carbon disulfide. ub.edu

A key application of this scaffold is in the preparation of N-acyl-1,3-thiazinane-2-thiones. These derivatives are particularly useful in asymmetric synthesis, where the thiazinane ring acts as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. For instance, N-acyl-1,3-thiazinane-2-thiones have been employed in direct and enantioselective aldol-type reactions catalyzed by nickel(II) chiral complexes. ub.edu These reactions allow for the construction of carbon-carbon bonds with a high degree of stereocontrol, leading to the formation of specific stereoisomers of the desired products.

The versatility of the 1,3-thiazinane-2-thione framework is further demonstrated by its use in the synthesis of various heterocyclic systems. For example, allylamines can be converted into cis-5,6-disubstituted-1,3-thiazinane-2-thione derivatives through a reaction with carbon disulfide. nih.gov Furthermore, the reaction of thiocarbamoyl derivatives with 1,3-dibromopropane (B121459) can yield complex structures like cyclic ketene (B1206846) S,N-acetals. nih.govmdpi.com These examples highlight the role of 1,3-thiazinane-2-thiol derivatives as foundational units for constructing diverse and intricate molecular architectures.

Use as Reagents or Catalytic Components in Chemical Transformations

Beyond their role as structural motifs, derivatives of 1,3-thiazinane-2-thiol are also utilized as reagents and components of catalytic systems. N-acyl-1,3-thiazinane-2-thiones, for example, can act as nucleophiles in various chemical transformations. Their reactivity has been harnessed in nickel-catalyzed asymmetric reactions, demonstrating their utility in forming stereochemically defined products. ub.edu

In some instances, the 1,3-thiazinane-2-thione moiety can be involved in reactions catalyzed by other reagents. For example, in the presence of zinc bromide, 1,3-thiazinane-2-thiones can react with thiol compounds to form 3-[1-(substituted sulfanyl)alkyl]-1,3-thiazinane-2-thiones. semanticscholar.org In another example, their reaction with triethyl phosphite, also catalyzed by zinc bromide, yields 1-(2-thioxo-1,3-thiazinan-3-yl)alkylphosphonates. semanticscholar.org

While direct catalytic applications of 1,3-thiazinane-2-thiol itself are not extensively documented, its derivatives are integral to catalytic processes, particularly in asymmetric synthesis where they are key components of the reacting system.

Ligand Design and Coordination Chemistry with Transition Metal Ions

The sulfur and nitrogen atoms within the 1,3-thiazinane-2-thiol ring system provide excellent coordination sites for transition metal ions. This has led to the design and synthesis of a variety of metal complexes with interesting structural and catalytic properties.

Synthesis of Metal Complexes

The synthesis of metal complexes involving thione derivatives, such as those of 1,3,5-thiadiazinane-2-thione, has been reported with various transition metals including Ni(II), Co(II), Cu(II), Zn(II), and Fe(II). medwinpublishers.com These complexes are typically prepared by reacting the thione ligand with a corresponding metal salt in a suitable solvent. medwinpublishers.com Spectroscopic methods such as IR, NMR, and mass spectrometry are used to elucidate the structure of the resulting organometallic complexes. medwinpublishers.com

Similarly, thiazole-derived Schiff base ligands have been used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). orientjchem.org Although not directly involving 1,3-thiazinane-2-thiol, this research demonstrates the broader potential of sulfur- and nitrogen-containing heterocycles in coordination chemistry. The characterization of these complexes often involves techniques like FT-IR, UV-Visible spectroscopy, and mass spectrometry to confirm the coordination of the ligand to the metal center. orientjchem.org

Catalytic Applications of Metal-Thiazine Complexes

Metal complexes incorporating thiazine (B8601807) and related ligands have shown promise in various catalytic applications. For example, zinc complexes with a 2-(3,5-diphenyl-1-pyrazolyl)-1,3-thiazine ligand have been synthesized and characterized. nih.gov

More specifically, copper(II) complexes with a triazine-based ligand have been investigated as functional models for enzymes like phenoxazinone synthase and catecholase. rsc.org These complexes have demonstrated catalytic activity in the oxidation of o-aminophenol and 3,5-di-tert-butylcatechol. rsc.org The catalytic performance, including kinetic parameters, was evaluated using UV-vis spectrophotometry. rsc.org Such studies provide insights into the structure-activity relationships of these metal complexes and their potential as catalysts for oxidation reactions.

Development of Novel Materials (e.g., Host Materials in Organic Light-Emitting Diodes, where applicable)

In the realm of materials science, heterocyclic compounds are crucial for the development of advanced materials with specific electronic and photophysical properties. Notably, derivatives of 1,3,5-triazine (B166579), a different nitrogen-containing heterocycle, have been extensively investigated as host materials in phosphorescent organic light-emitting diodes (OLEDs). rsc.orgacs.orgelsevierpure.comresearchgate.netepa.govnih.govst-andrews.ac.uk These materials often exhibit bipolar charge transport characteristics, which are essential for achieving high-efficiency OLEDs. rsc.orgacs.orgelsevierpure.comresearchgate.netepa.gov

The design of these host materials often involves combining an electron-donating unit with the electron-accepting triazine core to achieve balanced charge injection and transport. rsc.orgacs.orgelsevierpure.comresearchgate.netepa.gov This strategy has led to the development of highly efficient blue, green, and yellow phosphorescent OLEDs. rsc.orgelsevierpure.com

It is important to note that while 1,3,5-triazine derivatives are well-established in the field of OLEDs, the direct application of 1,3-thiazinane-2-thiol or its derivatives as host materials in OLEDs is not prominently reported in the reviewed literature. The focus of current research in this area is predominantly on nitrogen-rich heterocyclic systems like 1,3,5-triazine.

Future Research Directions and Methodological Advancements for 1,3 Thiazinane 2 Thiol

Exploration of Asymmetric Synthesis Methodologies

The development of asymmetric synthetic routes to chiral 1,3-thiazinane-2-thiol derivatives is a paramount objective for future research. While stereoselective methods have been reported for some 1,3-thiazinane (B8806883) derivatives, the focus is now shifting towards catalytic enantioselective approaches that can provide access to specific stereoisomers with high purity. These chiral compounds are of significant interest due to their potential applications in medicinal chemistry and as chiral auxiliaries or ligands in asymmetric catalysis.

Future research in this area will likely concentrate on several key strategies:

Chiral Catalysis: The use of chiral Lewis acids, Brønsted acids, and organocatalysts is a promising avenue for inducing enantioselectivity in the cyclization reactions that form the 1,3-thiazinane ring. For instance, chiral nickel(II) complexes have already shown success in catalyzing direct and stereodivergent Michael additions of N-acyl 1,3-thiazinane-2-thiones to α,β-unsaturated aldehydes, providing access to enantiomerically pure syn or anti stereoisomers. naturalspublishing.com Further exploration of different metal-chiral ligand combinations will be crucial.

Substrate Control: Designing substrates with chiral auxiliaries that can be easily attached and subsequently removed after the stereoselective formation of the thiazinane ring is another viable strategy. This approach allows for the predictable control of the stereochemical outcome.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as hydrolases or transferases, could enable the enantioselective synthesis or resolution of 1,3-thiazinane-2-thiol and its derivatives under mild reaction conditions.

The successful development of these methodologies will not only provide access to a wider range of chiral 1,3-thiazinane-based compounds but also deepen the understanding of the factors that govern stereoselectivity in these systems.

| Catalyst/Method | Reactants | Product Stereochemistry | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| [DTBM-SEGPHOS]NiCl₂ | N-acyl 1,3-thiazinane-2-thiones and α,β-unsaturated aldehydes | syn Michael adduct | 99% | 88:12 | naturalspublishing.com |

| [BINAP]NiCl₂ | N-acyl 1,3-thiazinane-2-thiones and α,β-unsaturated aldehydes | anti Michael adduct | 99% | 15:85 | naturalspublishing.com |

| Chiral Phosphoric Acid | meso-epoxides and thiocarboxylic acids | O-protected β-hydroxythiols | Excellent | Not applicable | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, and the study of 1,3-Thiazinane-2-thiol is no exception. These computational tools can significantly accelerate the discovery and optimization of synthetic routes by predicting reaction outcomes, suggesting optimal reaction conditions, and even proposing novel synthetic pathways. saudijournals.comrsc.org

Key areas for the application of AI and ML in the context of 1,3-thiazinane-2-thiol synthesis include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of a target 1,3-thiazinane derivative and propose a step-by-step synthetic plan, breaking it down into simpler, commercially available starting materials. researchgate.netmdpi.com These algorithms learn from vast databases of known chemical reactions to identify the most plausible disconnections.

Reaction Condition Optimization: Machine learning models can be trained on experimental data to predict how changes in reaction parameters—such as temperature, solvent, catalyst, and reactant concentrations—will affect the yield and selectivity of a reaction. nih.govresearchgate.net This allows for the in silico optimization of synthetic procedures, reducing the need for extensive and time-consuming laboratory experimentation.

Predictive Models for Reactivity and Properties: Computational models can be developed to predict the reactivity of different substrates in the formation of the 1,3-thiazinane ring. For instance, a computational approach has been used to investigate the synthesis of related 1,3,5-thiadiazinane-2-thiones, providing theoretical evidence for the role of the solvent in the heterocyclization process. mdpi.com Similar models could be developed for 1,3-thiazinane-2-thiol to guide substrate selection and reaction design.

The synergy between computational predictions and experimental validation will undoubtedly lead to more efficient and innovative ways to synthesize and functionalize the 1,3-thiazinane-2-thiol scaffold.

| AI/ML Application | Description | Potential Impact on 1,3-Thiazinane-2-thiol Research |

| Retrosynthesis Planning | Algorithms suggest synthetic pathways by working backward from the target molecule. researchgate.netmdpi.com | Faster identification of viable synthetic routes to novel derivatives. |

| Reaction Optimization | Machine learning models predict optimal reaction conditions (temperature, solvent, etc.) for improved yield and selectivity. nih.govresearchgate.net | Reduced experimental effort and resource consumption in methods development. |